N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-methyl-4-nitrophenyl group and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps:
Sulfonylation: The addition of a sulfonyl group, often using reagents like sulfonyl chlorides.
Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-nitroaniline
- N-methyl-2-(4-nitrophenyl)acetamide
- 2-methoxy-4-nitrophenyl isocyanate
Uniqueness
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of both a nitro group and a morpholinosulfonyl group distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-11-15(21(23)24)5-6-17(13)19-18(22)14-3-2-4-16(12-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRPASZXNXKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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